molecular formula C16H15N3O B2547019 3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile CAS No. 860644-75-3

3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile

Cat. No.: B2547019
CAS No.: 860644-75-3
M. Wt: 265.316
InChI Key: NZWMBWFFYVCVCN-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework comprising a 1,6-diazatricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene core substituted with a 5-methyl group, a nitrile (-CN) at position 4, and a furan-2-yl moiety at position 2. The fused bicyclic system imports rigidity, while the nitrile and furan groups enhance electronic diversity, making it a candidate for applications in medicinal chemistry and materials science. Structural analogs often vary in heterocyclic substituents (e.g., thiophene vs. furan) or tricyclic modifications, which influence physicochemical and biological properties .

Properties

IUPAC Name

3-(furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-12(9-17)14(13-3-2-8-20-13)16-15(18-10)11-4-6-19(16)7-5-11/h2-3,8,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWMBWFFYVCVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)C3CCN2CC3)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure with a furan moiety and diazatricyclo framework, contributing to its biological properties. The presence of the carbonitrile group is also significant for its reactivity and interaction with biological targets.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • THRβ Receptor Agonism : It has been identified as a selective agonist for the thyroid hormone receptor beta (THRβ), which plays a crucial role in metabolic regulation and cellular differentiation .
  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Biological Activity Overview

Activity Description
THRβ Agonism Selectively activates THRβ, potentially improving metabolic conditions .
Antitumor Effects Induces apoptosis in various cancer cell lines; specific pathways under study.
Cytotoxicity Exhibits cytotoxic effects on certain cancer cells while sparing normal cells.

Case Studies

  • Study on Antitumor Activity : A recent study explored the effects of this compound on breast cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations, with an IC50 value indicating effective cytotoxicity .
  • Thyroid Hormone Modulation : Another investigation focused on the compound's role as a THRβ agonist, demonstrating enhanced metabolic activity in cellular assays compared to controls. This suggests potential applications in treating metabolic disorders related to thyroid dysfunction .

Research Findings

The following findings summarize key research outcomes regarding the biological activity of the compound:

  • Selectivity for THRβ : The compound demonstrated improved selectivity for THRβ over THRα, which is advantageous for minimizing side effects associated with thyroid hormone therapies .
  • Mechanistic Insights : Molecular docking studies revealed binding affinities that correlate with observed biological activities, supporting its role as a modulator of specific receptor pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound : 3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene-4-carbonitrile C₁₆H₁₃N₃O Furan-2-yl, nitrile, tricyclic core Not reported Not reported Not available in evidence N/A
5-Methyl-3-(thiophen-2-yl)-1,6-diazatricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene-4-carbonitrile C₁₆H₁₃N₃S Thiophene-2-yl (replaces furan) Not reported Not reported Molecular weight: 281.38; CAS: 860784-23-2
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S Benzylidene, thiazolo-pyrimidine scaffold 243–246 68 IR: 3436 (NH), 2219 (CN); ¹H NMR: δ 2.24 (CH₃)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 4-Cyanobenzylidene, thiazolo-pyrimidine scaffold 213–215 68 IR: 3423 (NH), 2209 (CN); ¹H NMR: δ 2.24 (CH₃)
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ Quinazoline-pyrimidine fused system 268–269 57 IR: 3217 (NH), 2220 (CN); MS: m/z 318 (M⁺)

Structural and Functional Analysis

Heterocyclic Substituent Effects
  • Furan vs. Thiophene : Replacing the furan-2-yl group (in the target compound) with thiophene-2-yl (as in ) introduces sulfur, enhancing electron richness and polarizability. This substitution may improve π-π stacking interactions in biological targets but reduce solubility due to increased hydrophobicity.
  • Benzylidene Modifications: Compounds 11a and 11b feature bulky arylidene groups (2,4,6-trimethylbenzylidene and 4-cyanobenzylidene), which increase steric hindrance and alter electronic profiles.
Tricyclic vs. Bicyclic Frameworks
  • The target compound’s diazatricyclo[6.2.2.0²,⁷]dodeca-triene core contrasts with the thiazolo-pyrimidine (11a, 11b) and quinazoline-pyrimidine (12) systems. The tricyclic scaffold likely offers greater conformational rigidity, influencing binding selectivity in enzyme inhibition studies.
Spectroscopic Trends
  • Nitrile Stretching (IR) : All analogs show strong CN stretches near 2200–2220 cm⁻¹, confirming the nitrile’s presence .
  • ¹H NMR Methyl Signals : The 5-methyl group in furan/thiophene derivatives resonates at δ ~2.24–2.34, consistent across analogs .

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